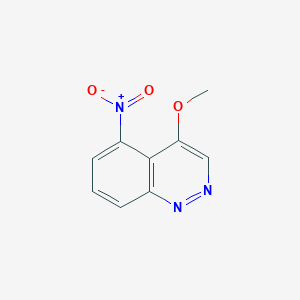![molecular formula C14H11N3O3 B11764433 1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11764433.png)
1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a nitrobenzyl group attached to the benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 4-nitrobenzyl chloride with benzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the benzimidazole nitrogen attacks the electrophilic carbon of the 4-nitrobenzyl chloride, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, where electrophiles attack the nitrogen or carbon atoms of the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed:
Reduction: 1-(4-Aminobenzyl)-1H-benzo[d]imidazol-2(3H)-one.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of novel materials with specific electronic properties.
作用机制
The mechanism of action of 1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole core can bind to enzymes or receptors, modulating their activity and resulting in therapeutic effects.
相似化合物的比较
- 1-(4-Nitrobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl]-4,5-dihydro-1-phenyl-1H-pyrazole
- 1-(4-Nitrobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl]-4,5-dihydro-1-phenyl-1H-pyrazole
Uniqueness: 1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrobenzyl group enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications.
属性
分子式 |
C14H11N3O3 |
|---|---|
分子量 |
269.25 g/mol |
IUPAC 名称 |
3-[(4-nitrophenyl)methyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C14H11N3O3/c18-14-15-12-3-1-2-4-13(12)16(14)9-10-5-7-11(8-6-10)17(19)20/h1-8H,9H2,(H,15,18) |
InChI 键 |
BFOVJFRFSPTTOF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



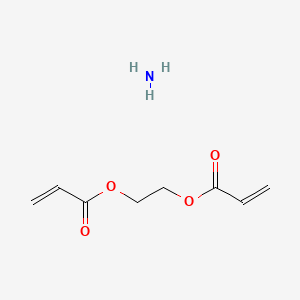
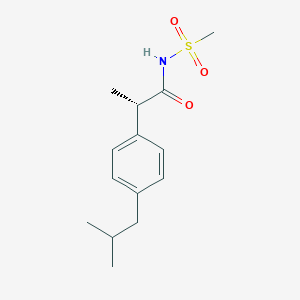
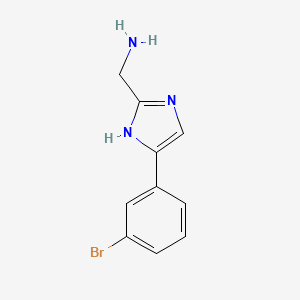
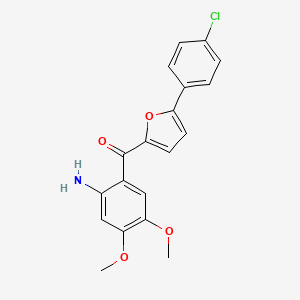
![2-Azabicyclo[2.2.2]octan-5-one](/img/structure/B11764387.png)
![2-Chloro-4-nitrodibenzo[b,d]furan](/img/structure/B11764398.png)

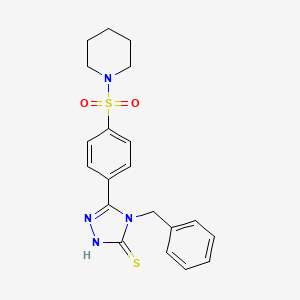
![4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B11764409.png)
![6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B11764414.png)

